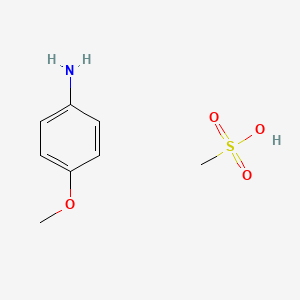
p-Anisidine methanesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Anisidine methanesulphonic acid: is a chemical compound that combines the properties of p-anisidine and methanesulphonic acid. p-Anisidine, also known as 4-methoxyaniline, is an organic compound with the formula CH₃OC₆H₄NH₂. Methanesulphonic acid (CH₃SO₃H) is a strong acid known for its high solubility and stability. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-anisidine methanesulphonic acid typically involves the reaction of p-anisidine with methanesulphonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of p-anisidine in a suitable solvent such as ethanol or methanol.
- Addition of methanesulphonic acid to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the product through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions: p-Anisidine methanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group in p-anisidine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated anisidines, alkylated derivatives.
科学的研究の応用
Chemistry: p-Anisidine methanesulphonic acid is used as a reagent in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its unique reactivity makes it valuable in various chemical transformations.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its ability to form Schiff bases with aldehydes and ketones makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its strong acidic nature makes it an effective catalyst in various industrial processes.
作用機序
The mechanism of action of p-anisidine methanesulphonic acid involves its interaction with molecular targets through various pathways:
Formation of Schiff Bases: The compound reacts with carbonyl groups to form Schiff bases, which are important intermediates in many biochemical reactions.
Catalytic Activity: As a strong acid, methanesulphonic acid component acts as a catalyst in esterification, alkylation, and other reactions.
Redox Reactions: The compound can participate in redox reactions, influencing the oxidative state of other molecules.
類似化合物との比較
p-Anisidine: Shares the methoxy group but lacks the strong acidic properties of methanesulphonic acid.
Methanesulphonic Acid: Known for its strong acidity and stability but lacks the aromatic properties of p-anisidine.
Aniline Derivatives: Compounds like o-anisidine and m-anisidine have similar structures but differ in the position of the methoxy group.
Uniqueness: p-Anisidine methanesulphonic acid combines the properties of both p-anisidine and methanesulphonic acid, making it unique in its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its strong acidic nature set it apart from other similar compounds.
特性
分子式 |
C8H13NO4S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
methanesulfonic acid;4-methoxyaniline |
InChI |
InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4) |
InChIキー |
JYIBYDUTQANHBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


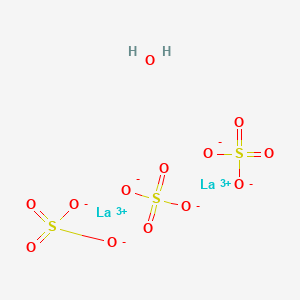

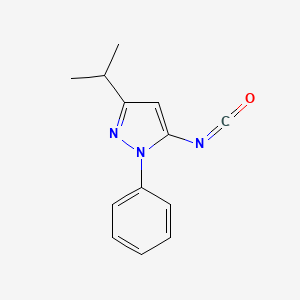
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
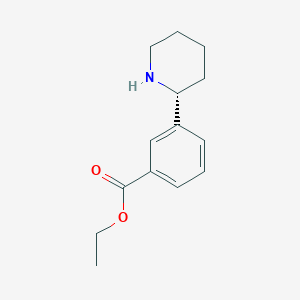
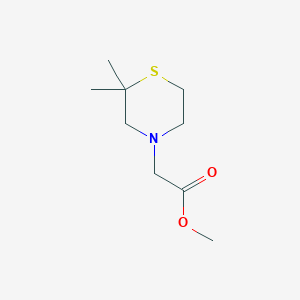
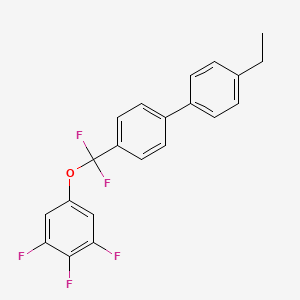
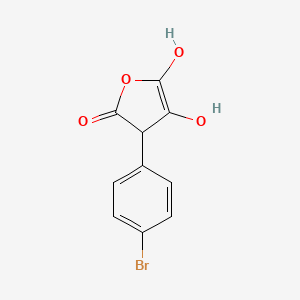
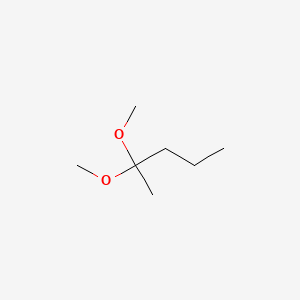
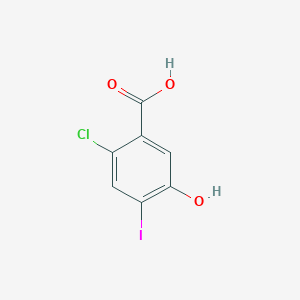
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)


